3-(3-chloropropanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide
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Description
3-(3-chloropropanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A significant portion of the research surrounding benzofuran derivatives, including compounds similar to 3-(3-chloropropanamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide, focuses on their synthesis and potential biological activities. For instance, Lavanya, Sribalan, and Padmini (2017) synthesized a series of new benzofuran carboxamide derivatives to develop new bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and antioxidant properties, showing the diverse potential of benzofuran derivatives in therapeutic applications (Lavanya, Sribalan, & Padmini, 2017).
Antipathogenic Activity
Another aspect of research on similar compounds highlights their potential in combating pathogenic microorganisms. Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a number of acylthioureas with benzofuran derivatives, testing their interaction with bacterial cells. These compounds demonstrated significant antipathogenic activity, especially against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their utility in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Antimicrobial Screening
Idrees et al. (2020) further explored the antimicrobial potential of benzofuran derivatives by synthesizing 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. These compounds were subjected to in vitro antibacterial activity testing against pathogenic bacteria such as S. aureus and E. coli, showcasing the antimicrobial capabilities of benzofuran-based compounds (Idrees et al., 2020).
Chemical Synthesis and Characterization
Further studies focus on the chemical synthesis and characterization of benzofuran derivatives for various applications, including their potential as antitumor agents. For example, Stevens et al. (1984) discussed the interaction of diazoimidazole-4-carboxamide with alkyl and aryl isocyanates to form novel compounds with broad-spectrum antitumor activity, highlighting the versatility and potential therapeutic uses of benzofuran derivatives (Stevens et al., 1984).
Pervaporation Applications
Xu and Wang (2015) synthesized novel carboxyl-containing polyimides for use in pervaporation membranes for ethanol dehydration, showcasing an industrial application of benzofuran derivatives. This research demonstrates the wide range of applications for benzofuran derivatives, from therapeutic to industrial uses (Xu & Wang, 2015).
Properties
IUPAC Name |
3-(3-chloropropanoylamino)-N-(3,4-difluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c19-8-7-15(24)23-16-11-3-1-2-4-14(11)26-17(16)18(25)22-10-5-6-12(20)13(21)9-10/h1-6,9H,7-8H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSMWRRXEOHNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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